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molecular formula C10H7ClN2O2 B8419911 1-Chloro-3-methyl-5-nitro-isoquinoline

1-Chloro-3-methyl-5-nitro-isoquinoline

Cat. No. B8419911
M. Wt: 222.63 g/mol
InChI Key: HIFFKFQOHFVGIM-UHFFFAOYSA-N
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Patent
US03930837

Procedure details

3-methyl-5-nitro-isoquinoline-2-oxide (12 g) was added to phosphorus oxychloride (60 ml) and the mixture was refluxed with stirring for 1 hour, and then allowed to cool to room temperature (20°C). The reaction mixture was then poured onto ice, and the crude product, weighing 6.2 g, was isolated by filtration. This product was then recrystallized twice from acetone to yield 1-chloro-3-methyl-5-nitro-isoquinoline melting at 112°C.
Name
3-methyl-5-nitro-isoquinoline-2-oxide
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N+:3]([O-])=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:7][CH:6]=2.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:4]1[C:5]2[C:10](=[C:9]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
3-methyl-5-nitro-isoquinoline-2-oxide
Quantity
12 g
Type
reactant
Smiles
CC=1[N+](=CC2=CC=CC(=C2C1)[N+](=O)[O-])[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
This product was then recrystallized twice from acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC2=C(C=CC=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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